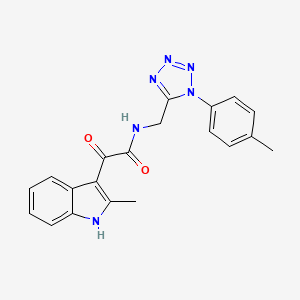
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is a heterocyclic compound that features a triazole ring and a piperidine ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, while the piperidine ring is a common structural motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine typically involves the cycloaddition reaction known as “click chemistry.” This method is favored for its high yield and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The piperidine ring is introduced through subsequent reactions, often involving reductive amination or other nucleophilic substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, making the process more efficient and scalable .
化学反応の分析
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Both the triazole and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolones, while reduction of the piperidine ring can produce secondary amines .
科学的研究の応用
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-methylpiperidine
- 1-(2-(4H-1,2,3-triazol-4-yl)ethyl)-2-methylpiperidine
- 1-(2-(5H-1,2,3-triazol-5-yl)ethyl)-2-methylpiperidine
Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
特性
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)
![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)

![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)

![3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2708248.png)




![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)
![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)
